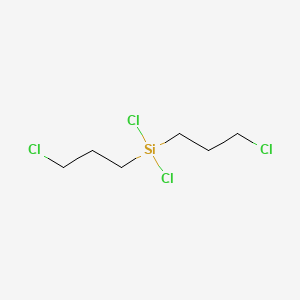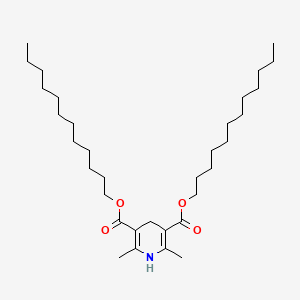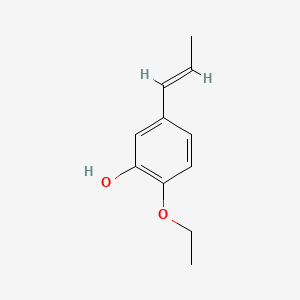
4-Méthoxyacridin-9-ol
Vue d'ensemble
Description
4-Methoxyacridin-9-ol is an organic chemical compound with the molecular formula C14H11NO2 . It is generally available in most volumes and is used for research and development .
Molecular Structure Analysis
The molecular structure of 4-Methoxyacridin-9-ol consists of 14 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 225.24 g/mol .It has a density of 1.233 g/cm3 . The boiling point is 403.2ºC at 760 mmHg, and the melting point is 284-287ºC .
Applications De Recherche Scientifique
C14H11NO2 C_{14}H_{11}NO_2 C14H11NO2
et une masse molaire de 225,25 g/mol . Il s'agit d'un dérivé de l'acridine, un composé hétérocyclique qui a fait l'objet de nombreuses recherches pour ses propriétés biologiques et photochimiques. Voici une analyse complète des applications de recherche scientifique du « 4-Méthoxyacridin-9-ol », en mettant l'accent sur six applications distinctes :Thérapeutiques anticancéreuses
This compound : les dérivés ont été activement étudiés comme agents thérapeutiques potentiels pour divers types de cancer. Le mode d'action implique principalement l'intercalation de l'ADN, ce qui affecte les processus biologiques impliquant l'ADN et les enzymes associées. Cette intercalation peut perturber la réplication et la transcription des cellules cancéreuses, entraînant leur apoptose ou mort cellulaire programmée .
Traitement de la maladie d'Alzheimer
Les caractéristiques structurelles du This compound lui permettent d'interagir avec les molécules biologiques qui peuvent être impliquées dans la progression de la maladie d'Alzheimer. La recherche est en cours pour comprendre comment ces interactions peuvent être exploitées pour développer des traitements qui atténuent les effets de la maladie ou ralentissent sa progression .
Agents antimicrobiens
Les dérivés de l'acridine, y compris le This compound, ont été identifiés comme des agents antimicrobiens puissants. Ils sont efficaces contre un large éventail de bactéries et de protozoaires. Leur structure plane leur permet de s'intercaler dans l'ADN microbien, inhibant ainsi les fonctions biologiques essentielles et entraînant la mort des micro-organismes .
Thérapie photodynamique
Les propriétés photochimiques du This compound en font un candidat pour une utilisation en thérapie photodynamique (TPD). En TPD, le composé est activé par la lumière pour produire des espèces réactives de l'oxygène qui peuvent tuer les cellules cancéreuses ou les agents pathogènes. Cette application est particulièrement utile pour cibler les infections ou les tumeurs localisées .
Sciences des matériaux
Dans les sciences des matériaux, les dérivés du This compound peuvent être utilisés pour créer des matériaux lumineux en raison de leurs propriétés fluorescentes. Ces matériaux ont des applications dans le développement de diodes électroluminescentes organiques (OLED) et d'autres dispositifs électroniques qui nécessitent des composés organiques avec des caractéristiques d'émission de lumière spécifiques .
Organoélectronique
Les propriétés électroniques des dérivés de l'acridine sont exploitées dans l'organoélectronique. Le This compound peut être utilisé dans la synthèse de semi-conducteurs organiques, qui sont des composants essentiels dans la fabrication de divers dispositifs électroniques. Ces semi-conducteurs présentent l'avantage d'être flexibles, légers et potentiellement plus respectueux de l'environnement que leurs homologues inorganiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Acridine derivatives, a class to which 4-methoxyacridin-9-ol belongs, have been found to exhibit anticancer and antinociceptive activities .
Mode of Action
It’s known that acridine derivatives can intercalate into dna, disrupting its structure and function . This interaction with DNA could potentially lead to changes in cellular processes, contributing to the observed anticancer and antinociceptive effects .
Biochemical Pathways
Given its potential dna intercalating properties , it can be inferred that it may affect pathways related to DNA replication, transcription, and repair, leading to downstream effects such as cell cycle arrest and apoptosis, which are common mechanisms of action for anticancer drugs.
Result of Action
Based on the known effects of acridine derivatives, it can be inferred that the compound may induce growth inhibition of cancer cells and exhibit antinociceptive effects .
Propriétés
IUPAC Name |
4-methoxy-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-12-8-4-6-10-13(12)15-11-7-3-2-5-9(11)14(10)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEVJRPVZZGDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956743 | |
| Record name | 4-Methoxyacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35308-00-0, 73663-88-4 | |
| Record name | 4-Methoxyacridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35308-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-9-acridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73663-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyacridin-9(10H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035308000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acridinol, 4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxy-4-methoxyacridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxyacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyacridin-9(10H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-methoxyacridin-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methoxy-9-acridinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28787PMJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



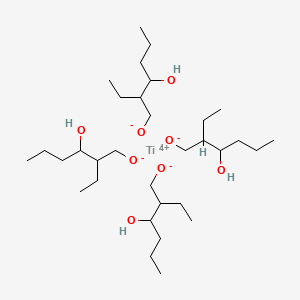


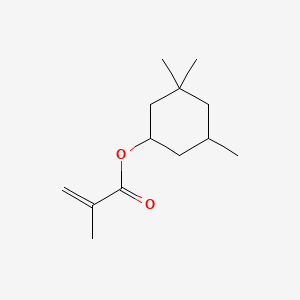


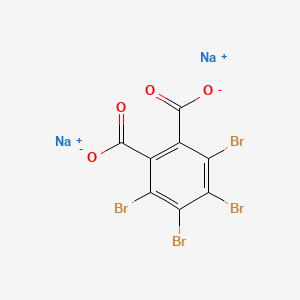
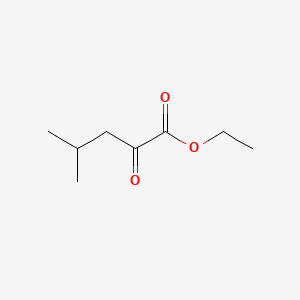

![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)
